molecular formula C12H15Cl3N2O2 B11983988 N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide CAS No. 303105-16-0

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B11983988
CAS No.: 303105-16-0
M. Wt: 325.6 g/mol
InChI Key: AKTIPKNJZLNYPM-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a piperidine moiety, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with N-(2,2,2-trichloro-1-(piperidin-1-yl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloromethyl or monochloromethyl derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-pyrrolidin-1-yl-ethyl)benzamide
  • 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)benzamide
  • N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)propionamide

Uniqueness

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may contain different aromatic or heterocyclic rings.

Properties

CAS No.

303105-16-0

Molecular Formula

C12H15Cl3N2O2

Molecular Weight

325.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C12H15Cl3N2O2/c13-12(14,15)11(17-6-2-1-3-7-17)16-10(18)9-5-4-8-19-9/h4-5,8,11H,1-3,6-7H2,(H,16,18)

InChI Key

AKTIPKNJZLNYPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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